Benzyl L-leucinate
Overview
Description
Benzyl L-leucinate is a compound with the molecular formula C13H19NO2 . It is also known as L-leucine benzyl ester . It is often used in peptide synthesis .
Synthesis Analysis
The synthesis of Benzyl L-leucinate involves the benzylation of carboxylic acid functional groups, often using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction . Another method involves the hydrogenation of benzaldehyde over noble metal catalysts .Molecular Structure Analysis
Benzyl L-leucinate has a molecular structure that contains a total of 35 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 primary amine (aliphatic) .Chemical Reactions Analysis
Benzyl L-leucinate is suitable for C-H activation and solution phase peptide synthesis . It is also involved in reactions such as the Fischer-Speier esterification .Scientific Research Applications
Asymmetric Phase-Transfer Catalysis : A study by Duan et al. (2015) describes the use of an L-amino acid-derived urea-ammonium salt as a phase-transfer catalyst in the enantioselective alkylation of 5H-oxazol-4-ones. This process is significant for the catalytic asymmetric synthesis of biologically important dialkylated α-hydroxy carboxylic acids (Duan et al., 2015).
Enantioselective Friedel-Crafts Reactions : Li and Qu (2012) developed enantioselective Friedel-Crafts reactions using a bifunctional catalyst prepared from L-leucine. This method resulted in high yields of chiral benzylic amine products (Li & Qu, 2012).
Cascade Biotransformation for Synthesis : Liu et al. (2020) explored the whole-cell biotransformation for the synthesis of benzyl alcohol from bio-based L-phenylalanine. This method efficiently converts L-phenylalanine into benzyl alcohol, demonstrating the potential to produce various high-valued fine chemicals (Liu et al., 2020).
Synthesis of Helical Polypeptides : Haldar et al. (2016) synthesized peptide–polypeptide conjugates via ring opening polymerization, employing peptide initiators derived from leucine. These polymers adopt a helical conformation, important for material science applications (Haldar et al., 2016).
Asymmetric Reduction Catalyzed by Chiral Oxido-Vanadium(V) Complexes : Agarwal et al. (2020) utilized chiral complexes derived from L-tert leucinate for the chemoselective enantiodivergent reduction of N-benzyl-α-keto amides. This method is useful for the enantioselective synthesis of various amides (Agarwal et al., 2020).
Polymerizations of N-Substituted Maleimides : Oishi et al. (2007) synthesized N-substituted maleimides bearing L-leucine ester derivatives and carried out asymmetric polymerizations to obtain optically active polymers. These polymers have applications in chiral recognition and high-performance liquid chromatography (Oishi et al., 2007).
Microwave-Promoted Synthesis of Optically Active Poly(Ester-Imide)s : Mallakpour and Habibi (2003) developed a microwave-assisted method for the synthesis of optically active poly(ester-imide)s using N,N′-(pyromellitoyl)-bis-l-leucine diacid chloride and aromatic diols. This process is significant for the rapid production of thermally stable polymers (Mallakpour & Habibi, 2003).
properties
IUPAC Name |
benzyl (2S)-2-amino-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRRYUQWSOODEO-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl L-leucinate | |
CAS RN |
1738-69-8 | |
Record name | L-Leucine benzyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1738-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl L-leucinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl L-leucinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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